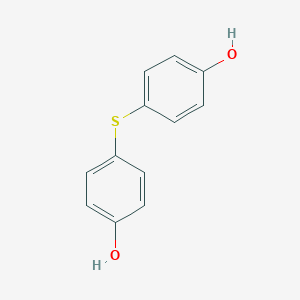

4,4'-Thiodiphenol

Description

Properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKEVWFBOUAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047960 | |

| Record name | 4,4'-Thiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Thiodiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000018 [mmHg] | |

| Record name | 4,4'-Thiodiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2664-63-3 | |

| Record name | 4,4′-Thiodiphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-oxyphenyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiodiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiodiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIODIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGN288M6MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Thiodiphenol from Phenol and Sulfur Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-thiodiphenol, a versatile intermediate in various industrial and research applications. The primary synthetic route detailed herein involves the reaction of phenol (B47542) with sulfur dichloride. This compound serves as a crucial building block in the production of polymers, dyes, and other fine chemicals.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to assist researchers in the successful synthesis and purification of this compound.

Reaction Overview and Mechanism

The synthesis of this compound from phenol and sulfur dichloride is an electrophilic aromatic substitution reaction. In this process, two phenol molecules are linked by a sulfur atom at the para position relative to the hydroxyl groups. The reaction is typically carried out in a non-polar organic solvent, with toluene (B28343) being a common choice.[3][4]

The reaction proceeds by the electrophilic attack of the sulfur dichloride on the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions. The formation of the para-substituted product, this compound, is generally favored.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from cited experimental procedures for the synthesis of this compound.

Table 1: Reactant and Solvent Quantities

| Reactant/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Volume (mL) |

| Phenol | 94.11 | 25.8 - 26 | ~0.27 | - |

| Sulfur Dichloride | 102.97 | 13.9 | ~0.135 | - |

| Toluene (reaction) | 92.14 | - | - | 300 - 310 |

| Toluene (for SCl₂) | 92.14 | - | - | 80 |

| Water (for washing) | 18.02 | - | - | 20 - 30 |

Data extracted from a representative experimental protocol.[3][4]

Table 2: Reaction Conditions and Product Specifications

| Parameter | Value |

| Reaction Temperature | 12 ± 3 °C to 16 ± 3 °C |

| Reaction Time | 2 hours (addition) + 1 hour (stirring) |

| Heating Temperature (Workup) | 84 - 85 °C |

| Yield | 60.1 - 60.2% |

| Melting Point | 152.2 - 152.3 °C |

| Purity | 99.1 - 99.2% |

Data extracted from a representative experimental protocol.[3][4]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3][4]

Materials:

-

Phenol

-

Sulfur dichloride

-

Toluene

-

Distilled water

-

Four-hole round-bottom flask (500 mL)

-

Stirrer

-

Thermowell

-

Constant pressure dropping funnel

-

Ice-water bath

Procedure:

-

Reaction Setup: In a 500 mL four-hole round-bottom flask equipped with a mechanical stirrer, a thermowell, and a constant pressure dropping funnel, add 26 g of phenol and 310 mL of toluene.

-

Initial Reaction: Cool the mixture to 16 ± 3 °C using an ice-water bath. While stirring, slowly add a solution of 13.9 g of sulfur dichloride in 80 mL of toluene from the dropping funnel over a period of 2 hours. Maintain the temperature at 16 ± 3 °C throughout the addition.

-

Stirring: After the addition is complete, continue to stir the reaction mixture at a low temperature for an additional hour.

-

Workup - Washing: Transfer the organic layer to a clean four-hole flask. Add 30 mL of distilled water and stir. Allow the layers to separate and remove the aqueous layer. Repeat the washing process with another 20 mL of distilled water.

-

Crystallization: Heat the organic layer to 84-85 °C. Then, cool the solution slowly with stirring to below 20 °C to induce crystallization.

-

Filtration and Drying: Filter the resulting solid product and wash the crystals with a small amount of fresh toluene. Dry the product to obtain this compound. The mother liquor can be recycled for subsequent batches.[3]

Visual Representations

Diagram 1: Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. This compound (TDP)|CAS 2664-63-3|High Purity [benchchem.com]

- 2. CAS 2664-63-3: 4,4′-Thiodiphenol | CymitQuimica [cymitquimica.com]

- 3. CN102531979B - Production method for this compound - Google Patents [patents.google.com]

- 4. CN102531979A - Production method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4'-Thiodiphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodiphenol (TDP), also known as 4,4'-thiobisphenol, is an organosulfur compound with the chemical formula (HOC₆H₄)₂S. It consists of two phenol (B47542) rings connected by a sulfur atom. This unique structure imparts a range of valuable physical and chemical properties, making it a significant intermediate in various industrial and research applications. Its utility spans from the synthesis of high-performance polymers to its emerging role as a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and applications relevant to researchers and professionals in the field of drug development.

Physical and Chemical Properties

This compound is typically an off-white to light yellow crystalline solid.[1] Its core structure, featuring two hydroxyl groups and a thioether linkage, dictates its reactivity and physical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂S | [1][2] |

| Molecular Weight | 218.27 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline solid | [1] |

| Melting Point | 150-156 °C | [1][3] |

| Boiling Point | ~329 °C (estimate) | |

| pKa | 9.31 ± 0.26 (Predicted) | |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohols and ether. The thioether bridge enhances solubility in polar solvents like DMF compared to Bisphenol A (BPA).[1] | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenol with sulfur dichloride.[1][4] The following protocol is based on established methodologies.

Reaction Scheme:

2 C₆H₅OH + SCl₂ → (HOC₆H₄)₂S + 2 HCl

Materials:

-

Phenol

-

Sulfur dichloride

-

Toluene (B28343) (solvent)

-

Water

-

Four-hole glass flask equipped with a stirrer, thermowell, and constant pressure funnel

-

Frozen water bath

-

Heating mantle

-

Reaction Setup: In a 500 mL four-hole glass flask, add 26g of phenol and 310 mL of toluene.

-

Cooling: Cool the mixture to 16 ± 3 °C using a frozen water bath while stirring.

-

Addition of Sulfur Dichloride: Slowly add a mixture of 13.9 g of sulfur dichloride and 80 mL of toluene dropwise to the reaction flask over 2 hours, maintaining the low temperature.

-

Reaction: Continue stirring at a low temperature for an additional hour after the addition is complete.

-

Washing and Heating: Add water to the mixture and then heat it to 80-85 °C.

-

Separation: After heating, allow the mixture to stand and settle. Separate the upper organic layer.

-

Cooling and Crystallization: Cool the organic layer to room temperature.

-

Filtration and Recrystallization: Filter the resulting product and recrystallize it from toluene to obtain high-purity this compound.[5][6] The product will be a white crystalline solid with a melting point of 152.2-152.3 °C and a purity of approximately 99.2%.[5]

Figure 1: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a critical step to achieve high-purity this compound. Toluene is a suitable solvent for this purpose.[5][6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene (around 80-85 °C).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, crystals of this compound will form.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

-

Dry the crystals, for example, in a vacuum oven, to obtain the purified product.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Spectroscopic Methods: NMR, IR, and Mass Spectrometry are essential for structural elucidation and confirmation.

Spectral Data

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Spectral data is available from sources such as PubChem. | [1] |

| ¹³C NMR | Spectral data is available from sources like ChemicalBook. | [7] |

| FTIR (KBr wafer) | Spectral data is available from sources such as PubChem. | [1] |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z values of 218 (M+), 217, and 186. | [1] |

Biological Activity and Signaling Pathways

This compound has garnered attention for its biological activities, particularly as an endocrine-disrupting compound. It has been shown to exhibit estrogenic activity, in some cases more potent than Bisphenol A (BPA).

Mechanism of Action: GPR30 Activation

One of the key mechanisms of action for this compound's estrogenic effects is through the activation of the G protein-coupled receptor 30 (GPR30), also known as GPER.[8] This activation can lead to both genomic and non-genomic cellular responses. In estrogen receptor alpha-positive (ERα+) breast cancer cells, TDP-induced activation of GPR30 has been shown to promote cell proliferation.[8]

The signaling cascade initiated by the binding of this compound to GPR30 involves the activation of downstream pathways, including the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) and the Extracellular-signal-regulated kinase (ERK1/2) pathways.[8] This complex signaling network ultimately influences gene expression and cellular processes like proliferation.

References

- 1. This compound | C12H10O2S | CID 17570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of New 2-Thiouracil-5-Sulfonamide Derivatives with Biological Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 5. CN102531979B - Production method for this compound - Google Patents [patents.google.com]

- 6. CN102531979A - Production method for this compound - Google Patents [patents.google.com]

- 7. 4,4'-Thiobis-phenol (2664-63-3) 13C NMR spectrum [chemicalbook.com]

- 8. Activation of G protein-coupled receptor 30 by thiodiphenol promotes proliferation of estrogen receptor α-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4,4'-Thiodiphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 4,4'-thiodiphenol in various aqueous and organic media. This document is intended to be a critical resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental procedures, and a foundational understanding of the compound's behavior in solution.

Introduction to this compound

This compound, an organosulfur compound, consists of two phenol (B47542) rings linked by a sulfur atom. Its chemical structure imparts a unique combination of properties, making it a valuable intermediate in the synthesis of polymers, dyes, and various specialty chemicals. A comprehensive understanding of its solubility is paramount for its effective application in both industrial and research settings, influencing reaction kinetics, purification processes, and formulation development.

Qualitative Solubility Profile

General assessments of this compound's solubility indicate a clear trend of lipophilicity. The compound is consistently reported as being insoluble in water.[1][2][3] Conversely, it demonstrates good solubility in a range of common organic solvents. Qualitative data from various sources indicates its solubility in alcohols and ether.[3] More specifically, it is known to be soluble in ethanol (B145695) and acetone.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, for illustrative purposes and to provide researchers with an expectation of the solubility behavior of similar compounds, the following table presents data for a structurally analogous compound, 4,4′-dichlorodiphenyl disulfide. It is important to note that these values are not for this compound and should be used as a general reference for the expected magnitude and trends in solubility.

Table 1: Illustrative Solubility of a Structurally Similar Compound (4,4′-Dichlorodiphenyl Disulfide) in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |

| Methanol | 303.15 | 3.68 |

| 313.15 | 6.02 | |

| 323.15 | 9.55 | |

| 333.15 | 14.71 | |

| Ethanol | 303.15 | 4.89 |

| 313.15 | 8.01 | |

| 323.15 | 12.75 | |

| 333.15 | 19.68 | |

| Acetone | 303.15 | 108.97 |

| 313.15 | 145.42 | |

| 323.15 | 188.98 | |

| 333.15 | 239.63 | |

| Ethyl Acetate | 303.15 | 53.86 |

| 313.15 | 76.53 | |

| 323.15 | 105.87 | |

| 333.15 | 142.11 |

Data adapted from a study on 4,4′-dichlorodiphenyl disulfide and is for illustrative purposes only.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound can be achieved through several well-established experimental methods. The following protocols outline the general procedures for the most common techniques.

Shake-Flask Method Coupled with Gravimetric Analysis

This is a classic and reliable method for determining thermodynamic solubility.[5][6][7]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter (e.g., 0.45 µm PTFE or nylon) that does not interact with the solute or solvent.

-

Gravimetric Analysis: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

Final Weighing: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Spectroscopic and Chromatographic Methods

For compounds that possess a chromophore, such as this compound, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used for quantification, often offering higher sensitivity and throughput.[8][9][10]

Methodology:

-

Preparation of Saturated Solution and Phase Separation: Steps 1-3 are the same as in the shake-flask gravimetric method.

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the same solvent.

-

Calibration Curve:

-

For UV-Vis: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.

-

For HPLC: The standard solutions are injected into the HPLC system, and the peak area for this compound is recorded for each concentration. A calibration curve of peak area versus concentration is constructed.

-

-

Sample Analysis: The saturated solution (after appropriate dilution, if necessary) is analyzed by UV-Vis spectroscopy or HPLC under the same conditions as the standards.

-

Concentration Determination: The concentration of this compound in the saturated solution is determined by interpolating its measured absorbance or peak area on the respective calibration curve.

-

Calculation: The solubility is calculated from the determined concentration.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

This compound is a compound of significant interest in various chemical and pharmaceutical applications. Its solubility profile is characterized by poor aqueous solubility and good solubility in organic solvents. While specific quantitative data remains elusive in readily available literature, this guide provides a comprehensive overview of its qualitative solubility, along with detailed, adaptable experimental protocols for its precise determination. The provided workflow and illustrative data for a similar compound offer a solid foundation for researchers to design and execute their own solubility studies, enabling the effective use of this compound in their work.

References

- 1. chem.ws [chem.ws]

- 2. chembk.com [chembk.com]

- 3. This compound (TDP)|CAS 2664-63-3|High Purity [benchchem.com]

- 4. che.zju.edu.cn [che.zju.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 4,4'-Thiodiphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4,4'-Thiodiphenol (TDP), a versatile organosulfur compound. Due to its robust chemical structure, TDP is widely utilized as a monomer and additive in the synthesis of high-performance polymers, enhancing their thermal properties and longevity. This document collates available data on its thermal behavior, outlines relevant experimental protocols, and presents visual representations of analytical workflows and potential degradation pathways to support research and development activities.

Core Properties and Thermal Significance

This compound, with the chemical formula C₁₂H₁₀O₂S, is characterized by two para-hydroxyphenyl groups bridged by a sulfur atom.[1] This unique structure imparts excellent thermal stability, making it a valuable component in materials science.[1] It is frequently incorporated into polymers such as poly(arylene ether sulfone)s to improve their glass transition temperature (Tg) and overall thermal resistance.[1] Furthermore, its role as a thermal stabilizer in plastics can significantly extend product lifespan by 15-20% in demanding applications.[1]

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public domain, its general thermal robustness is well-established. It is known to be a white to off-white crystalline solid with a melting point in the range of 151-156 °C.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂S | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 151-156 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohols and ether | [1] |

Experimental Protocols for Thermal Analysis

Detailed experimental data on the thermal degradation of this compound is limited. However, standard methodologies for characterizing the thermal properties of phenolic and sulfur-containing compounds can be applied.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and peak decomposition temperatures, and to quantify mass loss at different stages of degradation.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Experimental Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance. The desired atmosphere (e.g., inert nitrogen or oxidative air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Acquisition: The instrument continuously records the sample mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound and to identify other potential phase transitions.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Experimental Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert atmosphere (e.g., nitrogen) is maintained.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting range. A cooling and second heating cycle may also be performed to study crystallization and glass transition behavior.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (crystallization) peaks. The peak temperature and the integrated area of the peak provide the transition temperature and the enthalpy of the transition, respectively.

Visualizing Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.

Caption: Workflow for TGA and DSC Analysis.

Plausible Thermal Degradation Pathway

While specific studies on the thermal degradation products of this compound are scarce, a plausible degradation pathway can be proposed based on the known chemistry of phenolic and organosulfur compounds. The primary degradation is expected to initiate at the weakest bonds, which are likely the C-S bonds, followed by fragmentation of the aromatic rings at higher temperatures.

Caption: Hypothetical Degradation Pathway.

Under inert conditions, the primary degradation products are likely to be phenol, thiophenol, and smaller aromatic fragments, eventually leading to the formation of a char residue at very high temperatures. In an oxidative environment, the sulfur atom is expected to oxidize, leading to the evolution of toxic sulfur oxides (SOx).

Conclusion

References

An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Thiodiphenol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4,4'-Thiodiphenol (CAS No. 2664-63-3) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound that appears as a white to light brown crystalline solid.[1][2] It is characterized by two phenolic groups linked by a sulfur atom.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C12H10O2S[3] |

| Molecular Weight | 218.27 g/mol |

| Appearance | White - Light brown solid[3][4] |

| Melting Point | 151 - 156 °C[5] |

| Water Solubility | Insoluble[1][6] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone[1] |

| Vapor Pressure | 3.68E-05 mmHg at 25°C[5] |

Toxicological Information

This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[3][4][7][8][9] Inhalation may lead to respiratory irritation.[4] While comprehensive toxicological data is limited, available information suggests moderate acute toxicity upon ingestion or inhalation.[1]

Acute Toxicity:

Health Hazards:

-

Skin Corrosion/Irritation: Category 1B, causes severe burns.[4][7][8]

-

Serious Eye Damage/Irritation: Category 1, causes serious eye damage.[4][7][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.[4]

Hazard Identification and Classification

This substance is regulated as a hazardous material for transportation.

| Regulation | Classification |

| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3)[4][9] |

| UN Number | UN3261[4][7] |

| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound)[4][7][8] |

| Transport Hazard Class | 8[7] |

| Packing Group | II[4][5] |

Experimental Protocols for Safe Handling

Protocol 1: General Handling and Storage

Objective: To outline the standard procedure for handling and storing this compound to minimize exposure and maintain chemical integrity.

Materials:

-

This compound solid

-

Chemical fume hood

-

Appropriate Personal Protective Equipment (PPE) (see Section 4)

-

Tightly sealed containers

-

Inert gas (e.g., Argon)[8]

Procedure:

-

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]

-

Avoid all personal contact, including inhalation of dust.[8]

-

For storage, keep the container in a cool, dry, and well-ventilated place.[8]

-

Store under an inert atmosphere, such as argon, to maintain product quality.[3][4][8]

-

Store away from incompatible materials, including strong oxidizing agents, strong acids, and alkalies.[4][8]

Protocol 2: Accidental Release and Spill Cleanup

Objective: To provide a step-by-step guide for safely managing a spill of this compound.

Materials:

-

Spill kit containing absorbent pads, neutral-pH cleaning agents

-

Personal Protective Equipment (PPE)

-

Sealable waste disposal bags or containers

-

Warning signs

Procedure:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[3][4]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further spread of the spill. For solid spills, avoid generating dust.[8]

-

Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water.

-

Disposal: Dispose of the collected waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Protocol 3: First Aid Procedures

Objective: To provide immediate first aid measures in case of exposure to this compound.

Procedure:

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Visualizing Safety Workflows

The following diagrams illustrate key safety and emergency procedures.

Caption: PPE Selection Workflow for this compound Handling.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H10O2S | CID 17570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. This compound (TDP)|CAS 2664-63-3|High Purity [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | C12H10O2S | CID 17570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pioneering the Path of High-Performance Polymers: Early Research on 4,4'-Thiodiphenol as a Foundational Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, a quest for novel materials with exceptional thermal and mechanical stability spurred significant research into the synthesis of high-performance polymers. Among the promising monomers investigated, 4,4'-thiodiphenol emerged as a critical building block, laying the groundwork for the development of commercially significant polymer families such as poly(thioether)s and poly(ether sulfone)s. This technical guide delves into the core, early research on this compound, providing a comprehensive overview of the foundational synthetic methodologies, key quantitative data from seminal studies, and the structure-property relationships that were first explored.

Synthesis of this compound: The Starting Point

The journey into polymers derived from this compound begins with the synthesis of the monomer itself. Early methods primarily involved the reaction of phenol (B47542) with a sulfurizing agent.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound during this era is detailed below:

Materials:

-

Phenol

-

Sulfur dichloride (SCl₂)

-

Anhydrous aluminum chloride (AlCl₃) as a catalyst

-

A suitable inert solvent (e.g., carbon disulfide, chlorinated hydrocarbons)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Recrystallization solvent (e.g., toluene, aqueous ethanol)

Procedure:

-

A solution of phenol in the chosen inert solvent was prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.

-

The reaction vessel was cooled in an ice bath to maintain a low temperature, typically between 0 and 5 °C.

-

Anhydrous aluminum chloride was added to the cooled phenol solution with stirring.

-

Sulfur dichloride was then added dropwise from the dropping funnel to the reaction mixture over a period of several hours, ensuring the temperature remained low to control the exothermic reaction and minimize side product formation.

-

After the addition was complete, the reaction mixture was stirred for an additional period, often overnight, allowing it to slowly warm to room temperature.

-

The reaction was quenched by the slow addition of crushed ice, followed by hydrochloric acid to decompose the catalyst complex.

-

The organic layer was separated, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

-

The solvent was removed from the organic layer by distillation.

-

The crude this compound was then purified by recrystallization from a suitable solvent to yield a crystalline solid.

Key Data on Monomer Properties

The purity and properties of the this compound monomer were critical for successful polymerization. Early characterization data is summarized in the table below.

| Property | Typical Value (Early Research) |

| Appearance | White to off-white crystals |

| Melting Point (°C) | 150 - 152 |

| Purity (by titration) | > 98% |

| Solubility | Soluble in polar organic solvents, insoluble in water |

Early Polymerization Studies: Building the Backbone

The primary application of this compound in early polymer research was as a di-functional monomer in polycondensation reactions. Two main classes of polymers were extensively investigated: poly(thioether)s and, subsequently, their oxidized derivatives, poly(ether sulfone)s.

Poly(thioether) Synthesis via Nucleophilic Aromatic Substitution

The synthesis of aromatic poly(thioether)s from this compound was a significant area of exploration. The general approach involved the reaction of the diphenoxide salt of this compound with an activated aromatic dihalide.

Figure 1: Generalized workflow for the synthesis of poly(thioether)s from this compound.

Materials:

-

This compound

-

An activated aromatic dihalide (e.g., 4,4'-dichlorodiphenyl sulfone, 4,4'-difluorobenzophenone)

-

Anhydrous potassium carbonate or sodium hydroxide

-

A high-boiling aprotic polar solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP))

-

An azeotroping agent (e.g., toluene, benzene)

-

A non-solvent for polymer precipitation (e.g., methanol (B129727), water)

Procedure:

-

This compound, the aromatic dihalide, and anhydrous potassium carbonate were charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser.

-

The aprotic polar solvent and the azeotroping agent were added.

-

The reaction mixture was heated under a nitrogen atmosphere to a temperature that allowed for the azeotropic removal of water, typically around 130-150 °C. This step is crucial for the formation of the anhydrous diphenoxide salt in situ.

-

After the complete removal of water, the azeotroping agent was distilled off, and the reaction temperature was raised to 160-200 °C to initiate polymerization.

-

The polymerization was allowed to proceed for several hours until a significant increase in viscosity was observed.

-

The viscous polymer solution was then cooled and diluted with additional solvent if necessary.

-

The polymer was isolated by precipitation in a non-solvent, followed by filtration, washing with water and methanol to remove salts and residual solvent, and drying under vacuum.

From Poly(thioether)s to Poly(ether sulfone)s

A key innovation in this field was the subsequent oxidation of the thioether linkage in the polymer backbone to a sulfone group. This transformation dramatically altered the polymer's properties, leading to materials with enhanced thermal stability and mechanical strength.

Figure 2: Oxidation pathway from poly(thioether)s to poly(ether sulfone)s.

Quantitative Data from Early Polymer Studies

The following tables summarize the typical range of quantitative data reported in the early literature for polymers derived from this compound. It is important to note that the properties were highly dependent on the specific co-monomer used, the polymerization conditions, and the molecular weight achieved.

Table 1: Typical Polymerization Conditions

| Parameter | Poly(thioether)s |

| Co-monomer | Activated Aromatic Dihalides |

| Solvent | DMSO, NMP, Sulfolane |

| Base | K₂CO₃, NaOH |

| Temperature (°C) | 160 - 220 |

| Reaction Time (hours) | 4 - 24 |

Table 2: Properties of Early Polymers Derived from this compound

| Property | Poly(thioether)s | Poly(ether sulfone)s |

| Glass Transition Temp. (Tg) (°C) | 150 - 200 | 180 - 250 |

| Crystalline Melting Point (Tm) (°C) | Often amorphous or semi-crystalline with Tm > 250 | Generally amorphous |

| Decomposition Temp. (°C) | 350 - 450 | 400 - 500 |

| Inherent Viscosity (dL/g) | 0.4 - 1.2 | 0.5 - 1.5 |

| Tensile Strength (MPa) | 50 - 80 | 70 - 100 |

| Tensile Modulus (GPa) | 2.0 - 3.0 | 2.5 - 3.5 |

Structure-Property Relationships Explored in Early Research

The pioneering work on polymers from this compound established several fundamental structure-property relationships that continue to guide the design of high-performance materials today.

-

Influence of the Thioether Linkage: The introduction of the sulfur atom in the polymer backbone imparted a degree of flexibility compared to all-aromatic polymers, which often improved processability. The thioether linkage also provided a site for post-polymerization modification, most notably oxidation.

-

Impact of the Sulfone Group: The oxidation of the thioether to a sulfone group had a profound effect on the polymer's properties. The strong dipole of the sulfone group led to increased intermolecular forces, resulting in a higher glass transition temperature, improved mechanical strength, and enhanced oxidative and thermal stability.

-

Effect of the Aromatic Co-monomer: The choice of the activated aromatic dihalide co-monomer allowed for the fine-tuning of polymer properties. For example, the use of rigid, planar co-monomers tended to increase the glass transition temperature and crystallinity, while the incorporation of more flexible units could enhance solubility and processability.

Conclusion

The early research into the use of this compound as a polymer building block was instrumental in the development of a new class of high-performance thermoplastics. The synthetic routes established, particularly the nucleophilic aromatic substitution for the formation of poly(thioether)s and their subsequent oxidation to poly(ether sulfone)s, became foundational methodologies in polymer chemistry. The quantitative data and the understanding of structure-property relationships gleaned from these initial studies provided the essential knowledge base for the future optimization and commercialization of these remarkable materials. This early work serves as a testament to the power of fundamental polymer science in driving materials innovation.

A Technical Guide to Historical Methods for the Synthesis of Sulfur-Bridged Aromatic Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational and historical methods used to synthesize sulfur-bridged aromatic compounds. These scaffolds, particularly phenothiazines and dibenzothiophenes, are of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, providing historical context, detailed experimental protocols, and comparative data to serve as a comprehensive resource for researchers.

Introduction: The Dawn of Sulfur Heterocycles

Sulfur-bridged aromatic compounds, characterized by a tricyclic system where two aromatic rings are fused by a sulfur-containing central ring, have a rich history intertwined with the development of dyes, insecticides, and pharmaceuticals.[1] The synthesis of these molecules dates back to the late 19th century, with early methods often relying on harsh, high-temperature conditions. This guide revisits these seminal syntheses, offering a look into the robust, albeit forceful, chemistry that paved the way for modern synthetic methods. We will focus on the two most prominent classes: phenothiazines and dibenzothiophenes.

// Main Categories parent [label="Historical Synthesis of\nSulfur-Bridged Aromatics", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"];

// Compound Classes phenothiazine (B1677639) [label="Phenothiazines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dibenzothiophene (B1670422) [label="Dibenzothiophenes", fillcolor="#FBBC05", fontcolor="#202124"]; precursors [label="Key Precursor Syntheses\n(Diaryl Thioethers)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Specific Methods bernthsen [label="Bernthsen Synthesis\n(Direct Thionation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; smiles [label="Smiles Rearrangement\n(Intramolecular Cyclization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ferrario [label="Ferrario-type Reaction\n(Electrophilic Cyclization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ullmann [label="Ullmann Condensation\n(C-S Coupling)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges parent -> phenothiazine; parent -> dibenzothiophene; parent -> precursors;

Synthesis of Phenothiazines

Phenothiazine and its derivatives form a cornerstone of medicinal chemistry, famously leading to the development of the first generation of antipsychotic drugs.

The Bernthsen Synthesis (1883)

The first synthesis of the parent phenothiazine molecule was reported by August Bernthsen in 1883.[1][2][3] This method involves the direct, high-temperature fusion of diphenylamine (B1679370) with elemental sulfur.[3] The reaction proceeds with the evolution of hydrogen sulfide (B99878) gas and is often catalyzed by a small amount of iodine, which improves yields and reaction consistency.[2][4]

// Nodes reactants [label="Diphenylamine + S₈", fillcolor="#FFFFFF", fontcolor="#202124"]; conditions [label="Heat (260-280 °C)\nIodine (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Fusion Reaction\n(H₂S evolution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Phenothiazine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

Experimental Protocol: Bernthsen Synthesis of Phenothiazine [2][5][6]

-

Materials: Diphenylamine, elemental sulfur (powder), iodine (catalyst).

-

Apparatus: A high-temperature reaction vessel equipped with a reflux condenser and a gas outlet to safely vent hydrogen sulfide. A heating mantle or sand bath capable of reaching 280°C.

-

Procedure:

-

Combine diphenylamine (1.0 eq) and sulfur (2.2 eq) in the reaction vessel.

-

Add a catalytic amount of iodine (approx. 0.01 eq).

-

Heat the mixture gradually. The reaction will initiate with the evolution of hydrogen sulfide gas. (Caution: H₂S is highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing).

-

Maintain the reaction temperature between 260-280°C for 2-4 hours, or until the evolution of H₂S ceases.[2]

-

Allow the mixture to cool, resulting in a solid mass.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or toluene (B28343) to yield phenothiazine as yellow crystals.

-

Data Presentation: Bernthsen Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Diphenylamine | Sulfur | Iodine | 260-280 | 2-4 | Not specified | [2] |

| Diphenylamine | Sulfur | None | High Temp | Not specified | Not specified |[3] |

Synthesis of Dibenzothiophenes

First identified as a component of crude oil, dibenzothiophene is a key scaffold in materials science and medicinal chemistry.[7] Its synthesis was first reported in 1870.[7][8]

Ferrario-type Reaction

A classic and practical method for synthesizing dibenzothiophene involves the electrophilic cyclization of biphenyl (B1667301) with sulfur, catalyzed by aluminum chloride.[7][8] This approach falls under the broader category of Friedel-Crafts-type reactions, forming the thiophene (B33073) ring through C-S bond formation and subsequent aromatization.

// Nodes reactants [label="Biphenyl + S₈", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Anhydrous AlCl₃", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Electrophilic Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Dibenzothiophene", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

Experimental Protocol: Synthesis of Dibenzothiophene [7][8][9]

-

Materials: Biphenyl, elemental sulfur, anhydrous aluminum chloride (AlCl₃).

-

Apparatus: A reaction flask equipped with a reflux condenser and a stirring mechanism. A heating mantle.

-

Procedure:

-

To a reaction flask, add biphenyl (1.0 eq) and elemental sulfur (2.0 eq).

-

Carefully add anhydrous aluminum chloride (1.2 eq) in portions while stirring. The reaction is exothermic.

-

Once the initial reaction subsides, heat the mixture to 120°C.

-

Maintain the temperature and continue stirring for 24 hours.

-

After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice-water.

-

Acidify with dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Extract the product with an organic solvent (e.g., toluene or chloroform).

-

Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or sublimation.

-

Data Presentation: Ferrario-type Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Biphenyl | Sulfur | AlCl₃ | 120 | 24 | 79% | [7][8][9] |

| Biphenyl | Sulfur Dichloride (SCl₂) | AlCl₃ | Not specified | Not specified | Not specified |[7][9] |

Foundational C-S Bond Forming Reactions: The Ullmann Condensation

The construction of the diaryl thioether linkage is a critical step in many syntheses of sulfur-bridged aromatics, particularly for more complex or substituted derivatives where direct thionation is not feasible. The Ullmann condensation is a historical cornerstone for this transformation.

Ullmann Condensation for Diaryl Thioethers

Developed by Fritz Ullmann, this reaction involves the copper-promoted coupling of an aryl halide with a thiol (or thiophenol).[10][11] Traditional Ullmann conditions are notoriously harsh, requiring stoichiometric amounts of copper powder and high-boiling polar solvents at temperatures often exceeding 200°C.[10]

// Structure for the graph subgraph { rank = same; node [shape=box, style="filled"]; ArX [label="Ar-X\n(Aryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; plus1 [label="+", shape=plaintext]; RSH [label="R-SH\n(Thiol)", fillcolor="#FFFFFF", fontcolor="#202124"]; arrow [label="→", shape=plaintext, fontsize=18]; ArSR [label="Ar-S-R\n(Diaryl Thioether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plus2 [label="+", shape=plaintext]; CuX [label="CuX", fillcolor="#FFFFFF", fontcolor="#202124"]; }

// Conditions node conditions [label="[Cu] catalyst\nBase\nHigh Temp (>200 °C)\nPolar Solvent (DMF, NMP)", shape=box, style="dashed,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges {ArX, plus1, RSH} -> arrow [style=invis]; arrow -> {ArSR, plus2, CuX} [style=invis]; arrow -> conditions [dir=none, style=dashed, color="#5F6368"];

Experimental Protocol: General Ullmann Thioether Synthesis

-

Materials: Aryl halide (preferably iodide or bromide), thiophenol, copper powder or a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF, N-methylpyrrolidone).

-

Procedure:

-

In an inert atmosphere, combine the aryl halide (1.0 eq), thiophenol (1.1 eq), base (2.0 eq), and copper catalyst (0.1 - 1.0 eq) in the solvent.

-

Heat the reaction mixture to a high temperature (typically 180-220°C).

-

Monitor the reaction by TLC or GC until the starting aryl halide is consumed.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the product via column chromatography or recrystallization.

-

Data Presentation: Typical Ullmann Condensation Conditions

| Aryl Halide | Nucleophile | Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Activated Ar-X | Thiol/Thiophenolate | Stoichiometric Cu | DMF, NMP, Nitrobenzene | > 210 | [10] |

| Ar-I, Ar-Br | Thiol | Soluble Cu(I) salts | DMF, DMSO | 80-110 |[12] |

Conclusion

The historical syntheses of sulfur-bridged aromatic compounds, such as the Bernthsen and Ferrario reactions, highlight an era of chemistry driven by thermal energy and potent, non-specific catalysts. These foundational methods, while often lacking in subtlety and functional group tolerance, were remarkably effective for creating the parent heterocyclic systems. They established the fundamental principles of C-S bond formation and cyclization that were later refined in modern methodologies like the copper-catalyzed Ullmann condensation and palladium-catalyzed cross-coupling reactions. Understanding these classical routes provides valuable context for the evolution of synthetic organic chemistry and offers robust, scalable pathways for the synthesis of core aromatic scaffolds.

References

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]

- 9. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Characteristics of 4,4'-Thiodiphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox characteristics of 4,4'-Thiodiphenol (TDP), a sulfur-containing bisphenolic compound. This document details its antioxidant properties, potential electrochemical behavior, and its putative role in cellular redox signaling pathways. Experimental protocols for key analytical techniques are also provided to facilitate further research and application in drug development and materials science.

Introduction to this compound

This compound, also known as bis(4-hydroxyphenyl) sulfide, is an organic compound with the chemical formula C₁₂H₁₀O₂S.[1][2] Its structure features two phenol (B47542) rings linked by a sulfur atom. This unique arrangement imparts a combination of properties, including antioxidant capabilities and the potential for redox activity, making it a molecule of interest in various industrial and research applications.[2][3] It is utilized in the manufacturing of polymers, as a stabilizer in plastics, and as an intermediate in the synthesis of dyes and other chemicals.[1] From a biomedical perspective, the phenolic hydroxyl groups are key to its antioxidant properties, enabling it to scavenge free radicals and reactive oxygen species (ROS).[1]

Redox Properties and Antioxidant Capacity

The primary antioxidant mechanism of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals. This process results in the formation of a more stable phenoxyl radical, which can be further stabilized by resonance. The presence of the sulfur bridge may also influence the electronic properties of the phenol rings, potentially modulating its antioxidant potency.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. The most common methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of an antioxidant to reduce a stable colored radical, and the results are often expressed as the half-maximal inhibitory concentration (IC₅₀).

| Antioxidant Assay | Parameter | Representative Value (for related phenolic compounds) | Reference |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 5 - 50 | [Generic data] |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 2 - 20 | [Generic data] |

Note: The actual IC₅₀ values for this compound would need to be determined experimentally.

Electrochemical Redox Characteristics

Cyclic voltammetry is a powerful technique to investigate the oxidation and reduction behavior of electroactive species like this compound. The oxidation of the phenolic hydroxyl groups is expected to produce a distinct anodic peak in the voltammogram, providing information about the oxidation potential.

A thorough literature search did not yield specific cyclic voltammetry data or oxidation/reduction potentials for this compound. However, based on studies of similar phenolic and sulfur-containing compounds, a qualitative description of its expected electrochemical behavior can be inferred. The oxidation is likely an irreversible or quasi-reversible process due to subsequent reactions of the generated phenoxyl radicals.

Table 2 outlines the key electrochemical parameters that would be determined from a cyclic voltammetry experiment.

| Parameter | Symbol | Expected Range for Phenolic Compounds | Significance |

| Anodic Peak Potential | Epa | +0.4 to +0.8 V (vs. Ag/AgCl) | Potential at which oxidation occurs. |

| Cathodic Peak Potential | Epc | Variable (may not be present) | Potential at which reduction of the oxidized species occurs. |

| Anodic Peak Current | Ipa | Dependent on concentration and scan rate | Proportional to the rate of the oxidation reaction. |

| Cathodic Peak Current | Ipc | Dependent on the reversibility of the reaction | Indicates the stability of the oxidized species. |

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

96-well microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cyclic Voltammetry

Objective: To investigate the electrochemical oxidation and reduction of this compound.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working, reference, and counter electrodes)

-

Glassy carbon or platinum working electrode

-

Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

-

Platinum wire counter electrode

-

This compound

-

Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.4)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare a solution of this compound in the supporting electrolyte at a known concentration.

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Polish the working electrode to a mirror finish before each experiment.

-

Immerse the electrodes in the solution.

-

Set the parameters on the potentiostat, including the potential window, scan rate, and number of cycles.

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

Analyze the data to determine the anodic and cathodic peak potentials and currents.

Visualization of Pathways and Workflows

Proposed Antioxidant Mechanism

The antioxidant activity of this compound involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: Antioxidant mechanism of this compound.

Experimental Workflow for Redox Characterization

A systematic workflow is essential for a thorough investigation of the redox characteristics of this compound.

Caption: Workflow for redox characterization.

Putative Involvement in the Nrf2 Signaling Pathway

Organosulfur compounds are known to be potential activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is lacking, its structure suggests it could act as an Nrf2 activator.

Caption: Putative activation of the Nrf2 pathway.

Conclusion

This compound possesses notable antioxidant properties primarily due to its phenolic hydroxyl groups. While direct experimental data on its electrochemical behavior is currently limited in the public domain, its structural similarity to other bisphenols suggests it is electrochemically active. The potential for this compound to modulate cellular redox signaling pathways, such as the Nrf2 pathway, warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore and harness the redox characteristics of this versatile compound. Future studies should focus on obtaining precise quantitative data on its redox potentials and elucidating its specific interactions with cellular signaling cascades.

References

Initial studies on the biological activity of 4,4'-Thiodiphenol

An In-depth Technical Guide on the Initial Studies of the Biological Activity of 4,4'-Thiodiphenol

Introduction

This compound (TDP), a sulfur-containing organic compound with the chemical formula C₁₂H₁₀O₂S, is characterized by two phenolic groups linked by a sulfur atom.[1] It serves as a crucial building block in organic synthesis, particularly in the production of high-performance polymers like polyphenylene sulfide (B99878) (PPS), flame retardants, and antioxidants.[1][2] Beyond its industrial applications, TDP has garnered significant attention from the scientific community due to its notable biological activities. Initial research has identified it as an endocrine-disrupting chemical (EDC) with potent estrogenic effects, an antioxidant capable of scavenging free radicals, and a compound with a distinct toxicological profile.[1] This guide provides a comprehensive technical overview of the initial studies on these biological activities, tailored for researchers, scientists, and drug development professionals.

Endocrine Disrupting Activity

The most extensively studied biological activity of TDP is its role as an endocrine disruptor, primarily through its estrogenic effects. Research indicates that TDP can interact with and activate estrogen receptors, leading to cellular responses typically initiated by endogenous estrogens like 17β-estradiol.

Estrogenic Potency

Studies have been conducted to quantify the estrogenic activity of TDP, often in comparison to the well-known endocrine disruptor bisphenol A (BPA) and the natural hormone 17β-estradiol. Using a yeast two-hybrid assay, the estrogenic activity of TDP was evaluated to be approximately 10 times more potent than that of BPA.[3] However, its activity is significantly weaker than the primary female sex hormone, about five orders of magnitude less than 17β-estradiol.

Table 1: Comparative Estrogenic Activity of this compound

| Compound | Assay | Metric | Value | Reference |

| This compound (TDP) | Yeast Two-Hybrid Assay | Relative Activity vs. BPA | 1000% (10x) | [3] |

| This compound (TDP) | Not Specified | Relative Potency vs. 17β-estradiol | ~100,000x Weaker | [1] |

Mechanism of Action and Signaling Pathways

TDP exerts its estrogenic effects through complex signaling pathways involving both nuclear and membrane-bound estrogen receptors.[1] In estrogen receptor-positive (ERα-positive) breast cancer cells, such as MCF-7, TDP has been shown to activate both the classical nuclear estrogen receptor alpha (ERα) and the G protein-coupled receptor 30 (GPR30).[1][3]

The activation of GPR30 by TDP initiates rapid non-genomic signaling cascades, including the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) and the extracellular signal-regulated kinase (ERK1/2) pathways.[3] The phosphorylation and activation of AKT and ERK1/2, coupled with the activation of nuclear ERα, culminate in the stimulation of gene transcription and ultimately promote cellular proliferation.[1][3] This dual activation mechanism highlights a novel pathway through which TDP can exert significant estrogenic action in ERα-positive cancer cells.[3]

Caption: Signaling pathway of this compound (TDP) in ERα-positive cells.

Experimental Protocols

The Y2H system is a molecular biology technique used to detect protein-protein interactions. To assess the estrogenic activity of a compound like TDP, a modified version is used where the human estrogen receptor α (hERα) is the "bait" protein.

-

Strain and Plasmids: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to contain two plasmids. The first expresses the DNA-binding domain (DBD) of a transcription factor fused to hERα. The second expresses the transcription factor's activation domain (AD) fused to a coactivator protein. The yeast also contains a reporter gene (e.g., lacZ, which produces β-galactosidase) downstream of a promoter that the transcription factor binds.

-

Principle: In the presence of an estrogenic compound (like TDP), hERα undergoes a conformational change that allows it to bind to the coactivator protein. This brings the DBD and AD into proximity, reconstituting the active transcription factor.

-

Procedure:

-

Yeast cells are cultured in a suitable medium.

-

The cells are then exposed to various concentrations of the test compound (TDP), a positive control (17β-estradiol), and a negative control (vehicle solvent).

-

After an incubation period, the activity of the reporter gene is measured. For a lacZ reporter, this is often done via a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which turns yellow when cleaved by β-galactosidase.

-

-

Data Analysis: The intensity of the color is proportional to the estrogenic activity. The results are often expressed as relative activity compared to a standard compound like BPA.[3]

Caption: Generalized workflow for a Yeast Two-Hybrid (Y2H) estrogenicity assay.

Antioxidant Properties

TDP demonstrates antioxidant capabilities, which are attributed to its chemical structure. The phenolic hydroxyl (-OH) groups can donate a hydrogen atom to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[1] This process helps to prevent oxidative stress, which is implicated in numerous diseases. The resulting TDP radical is stabilized by resonance, making the initial hydrogen donation energetically favorable. While phenols are well-studied antioxidants, the presence of the sulfur bridge may also influence this activity.[4][5]

Experimental Protocols

This is a common spectrophotometric assay to determine antioxidant activity.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, and the solution turns yellow or colorless. The degree of discoloration is a measure of the compound's scavenging capacity.

-

Procedure:

-

A solution of DPPH in a solvent like methanol (B129727) or ethanol (B145695) is prepared.

-

A solution of the test compound (TDP) is prepared at various concentrations.

-

The TDP solution is mixed with the DPPH solution. A reference antioxidant (e.g., Trolox, Ascorbic Acid) and a blank (solvent) are run in parallel.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The results can be reported as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Toxicological Profile

Initial toxicological studies have provided insights into the potential hazards associated with TDP exposure. The compound is classified as moderately toxic and can cause severe skin burns and eye damage.[6][7]

Acute and Chronic Effects

Acute toxicity data indicates potential risks at high concentrations.[1] Inhalation may lead to corrosive injuries to the respiratory tract.[6] Animal studies suggest that long-term or chronic exposure may result in reproductive and developmental toxicity, particularly affecting tissues that are sensitive to hormones.[1] Furthermore, some studies associate TDP with increased levels of malondialdehyde (MDA), an indicator of oxidative damage, and interference with immune markers.

Table 2: Selected Toxicological Data for this compound

| Toxicity Type | Test Organism | Metric / Endpoint | Value / Observation | Reference |

| Acute Oral Toxicity | Rabbit | LD50 | 3362 mg/kg | [2] |

| Skin Irritation/Corrosion | Not Specified | GHS Classification | Causes severe skin burns and eye damage | [6][7] |

| Ocular Irritation | Rabbit | Acute Studies | Causes tearing and conjunctival irritation | [6] |

| Systemic Effects (Oral) | Mouse | Lethal-Dose Studies | Changes in brain circulation (hemorrhage, thrombosis) | [6] |

Conclusion